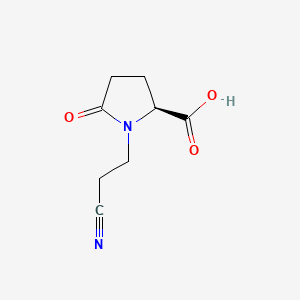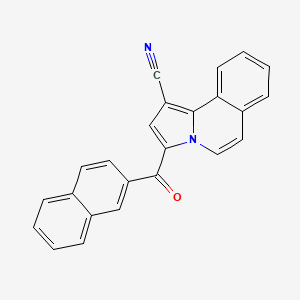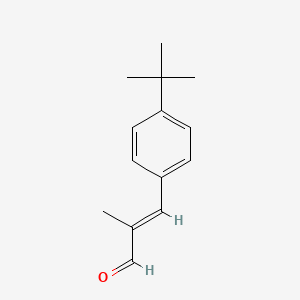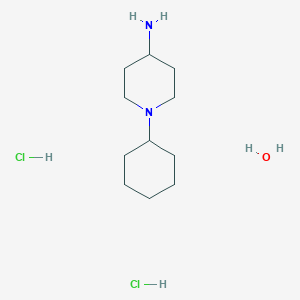
1-(2-Cyanoethyl)-5-oxo-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyanoethyl)-5-oxo-L-proline is a unique organic compound with a cyanoethyl group attached to the proline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyanoethyl)-5-oxo-L-proline typically involves the reaction of L-proline with acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the cyanoethyl group to the proline ring. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
1-(2-Cyanoethyl)-5-oxo-L-proline undergoes various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted proline derivatives.
科学研究应用
1-(2-Cyanoethyl)-5-oxo-L-proline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Cyanoethyl)-5-oxo-L-proline involves its interaction with specific molecular targets, such as enzymes. The cyanoethyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction can disrupt key biochemical pathways, making it a valuable tool in drug development and biochemical research.
相似化合物的比较
Similar Compounds
- 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole
- 1-(2-Cyanoethyl)-2-undecylimidazole
- N,N,N’,N’-tetrakis(2-cyanoethyl)-1,2-ethylenediamine
Uniqueness
1-(2-Cyanoethyl)-5-oxo-L-proline is unique due to its specific structure, which combines the properties of a cyanoethyl group with the proline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
41563-94-4 |
|---|---|
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC 名称 |
(2S)-1-(2-cyanoethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c9-4-1-5-10-6(8(12)13)2-3-7(10)11/h6H,1-3,5H2,(H,12,13)/t6-/m0/s1 |
InChI 键 |
MISMXAVSVZNOFP-LURJTMIESA-N |
手性 SMILES |
C1CC(=O)N([C@@H]1C(=O)O)CCC#N |
规范 SMILES |
C1CC(=O)N(C1C(=O)O)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12003106.png)
![4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B12003108.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003125.png)


![[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate](/img/structure/B12003148.png)



![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)


